N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 395.83 g/mol. The compound is characterized by the presence of a triazole ring, which is known for its biological activity and versatility in drug design.
This compound can be sourced from various chemical suppliers specializing in research chemicals, such as BenchChem and Matrix Fine Chemicals. These suppliers provide detailed specifications and potential applications for the compound, ensuring researchers have access to high-quality materials for their studies.
N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide falls under the category of triazole derivatives. Triazoles are a class of heterocyclic compounds that have shown promise in various biological activities, including antifungal and anticancer properties.
The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide or dichloromethane), and purification techniques like column chromatography to isolate the desired product effectively.
The molecular structure of N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide features:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 395.83 g/mol |
IUPAC Name | N-(2-chloro-4-fluorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide |
SMILES | Cc(C(=O)N)C(=C(N)C)C(=O)N |
N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide can participate in various chemical reactions:
These reactions typically require careful control of reaction conditions (temperature, pH) and may necessitate the use of catalysts or protective groups during synthesis.
The mechanism of action for N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is not fully elucidated but is hypothesized to involve:
Research indicates that triazoles often exhibit antifungal properties by inhibiting the synthesis of ergosterol in fungal cell membranes, which could extend to this compound's potential applications.
N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide exhibits the following physical properties:
Property | Value |
---|---|
Appearance | White to off-white solid |
Solubility | Soluble in organic solvents |
Chemical properties include:
Property | Value |
---|---|
pKa | Not readily available |
Stability | Stable under normal conditions |
N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide has potential applications in:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.:
CAS No.: 21105-15-7
CAS No.: